molecular formula C24H22N4OS2 B13368834 7-benzyl-2-(cinnamylsulfanyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

7-benzyl-2-(cinnamylsulfanyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B13368834
M. Wt: 446.6 g/mol
InChI Key: OJYDMOZWDIRRPC-KPKJPENVSA-N
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Description

7-benzyl-2-(cinnamylsulfanyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a complex heterocyclic compound that belongs to the class of thiadiazolo-pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a fused pyrido-thiadiazolo-pyrimidine ring system, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-2-(cinnamylsulfanyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can be achieved through a multi-component reaction. One efficient method involves the use of a one-pot synthesis approach, combining [3 + 3] cycloaddition, reduction, and deamination reactions . This method allows for the formation of the fused heterocyclic ring system in a single step, making it a convenient and efficient synthetic route.

Industrial Production Methods

For industrial production, green synthesis methods are preferred due to their environmental benefits. One such method involves the use of vanadium oxide loaded on fluorapatite as a catalyst . This method offers several advantages, including rapid synthesis, mild reaction conditions, and high yields (90-97%) in a short reaction time (25-30 minutes). The use of green solvents and reusable catalysts further enhances the sustainability of this method.

Chemical Reactions Analysis

Types of Reactions

7-benzyl-2-(cinnamylsulfanyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.

Scientific Research Applications

7-benzyl-2-(cinnamylsulfanyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-benzyl-2-(cinnamylsulfanyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C24H22N4OS2

Molecular Weight

446.6 g/mol

IUPAC Name

11-benzyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-4-thia-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,5-trien-8-one

InChI

InChI=1S/C24H22N4OS2/c29-22-20-17-27(16-19-10-5-2-6-11-19)14-13-21(20)25-23-28(22)26-24(31-23)30-15-7-12-18-8-3-1-4-9-18/h1-12H,13-17H2/b12-7+

InChI Key

OJYDMOZWDIRRPC-KPKJPENVSA-N

Isomeric SMILES

C1CN(CC2=C1N=C3N(C2=O)N=C(S3)SC/C=C/C4=CC=CC=C4)CC5=CC=CC=C5

Canonical SMILES

C1CN(CC2=C1N=C3N(C2=O)N=C(S3)SCC=CC4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

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